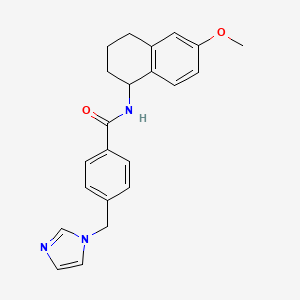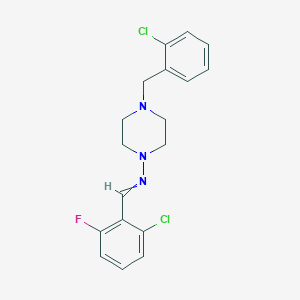![molecular formula C18H23N3O3S B6044798 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6044798.png)
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mechanism of Action
Target of Action
The primary target of this compound is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound has been designed based on a scaffold combination strategy . It has been identified as a selective STAT3 inhibitor that can directly bind to the SH2 domain . This binding inhibits the phosphorylation and translocation of STAT3, as well as the transcription of downstream genes .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to changes in the cellular responses that are regulated by this pathway .
Pharmacokinetics
The 3,4-dimethoxybenzyl group has been introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This could potentially impact the compound’s ADME properties and bioavailability.
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
Action Environment
The protective group of the compound becomes cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in the presence of protons (trifluoroacetic acid) . This suggests that factors such as temperature and pH could potentially influence the compound’s action.
properties
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-23-14-9-8-12(10-15(14)24-2)11-16-20-21-18(25-16)19-17(22)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQSHLLEIXCOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6044725.png)
![2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol](/img/structure/B6044730.png)
![1-sec-butyl-5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044734.png)
![5,5-dimethyl-2-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6044742.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-{[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazono}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6044743.png)
![5-methyl-3H-pyrimido[4',5':3,4]pyrazolo[1,5-a]benzimidazol-4(5H)-one](/img/structure/B6044744.png)

![ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate](/img/structure/B6044766.png)
![methyl 4-[4-({2-[2-(4-hydroxyphenyl)ethyl]-1-piperidinyl}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B6044777.png)
![4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6044784.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6044807.png)

